molecular formula C7H9N3O2 B8767582 N-Methoxy-N-methylpyridazine-4-carboxamide CAS No. 823189-69-1

N-Methoxy-N-methylpyridazine-4-carboxamide

Cat. No. B8767582
Key on ui cas rn: 823189-69-1
M. Wt: 167.17 g/mol
InChI Key: GWSZRYGWBGHSGE-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

A N,N-dimethylformamide solution (16 mL) of 4-pydirazincarboxylic acid (1.61 g, 13.0 mmol), N-methyl-N-methoxyamine hydrochloride (2.54 g, 26.0 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (6.23 g, 32.5 mmol), 1-hydroxybenzotriazole hydrate (catalytic amount) and triethylamine (9.06 mL, 65.0 mmol) was stirred at room temperature for 3 days. After completion of the reaction, the solvent was removed by vacuum distillation, and the residue was mixed with water and chloroform and filtered through celite. The filtrate was extracted with chloroform, and the extract was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate) to give the desired product (94% yield).
[Compound]
Name
acid
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
N-methyl-N-methoxyamine hydrochloride
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.06 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Cl.CN[O:4][CH3:5].Cl.C[N:8](C)[CH2:9][CH2:10][CH2:11][N:12]=[C:13]=NCC.[OH2:18].O[N:20]1[C:24]2C=CC=C[C:23]=2N=N1.C(N(CC)CC)C>CN(C)C=O>[CH3:5][O:4][N:12]([CH3:13])[C:11]([C:10]1[CH:23]=[CH:24][N:20]=[N:8][CH:9]=1)=[O:18] |f:0.1,2.3,4.5|

Inputs

Step One
Name
acid
Quantity
1.61 g
Type
reactant
Smiles
Name
N-methyl-N-methoxyamine hydrochloride
Quantity
2.54 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
6.23 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
9.06 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum distillation
ADDITION
Type
ADDITION
Details
the residue was mixed with water and chloroform
FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1=CN=NC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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